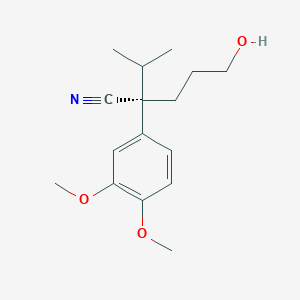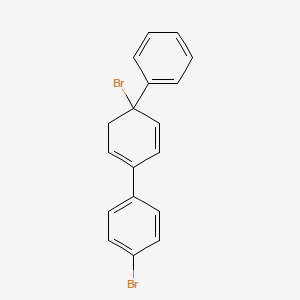![molecular formula C16H10FNO3 B14801598 6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B14801598.png)
6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one is a chemical compound with the molecular formula C16H10FNO3 and a molecular weight of 283.2539 g/mol This compound is characterized by a fluorophenyl group attached to a dioxoloquinolinone core structure
Méthodes De Préparation
The synthesis of 6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one can be achieved through several synthetic routes. One common method involves the ultrasound-promoted one-pot synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-(2-Fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used to study biomolecule-ligand complexes and free energy calculations . In biology, it is investigated for its potential as a binding agent to tubulin, a protein involved in cell division . In medicine, it may have applications in drug design and development, particularly in the refinement of x-ray crystal complexes . Additionally, it is used in industrial applications for the synthesis of various derivatives with potential pharmaceutical properties.
Mécanisme D'action
The mechanism of action of 6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with molecular targets such as tubulin . By binding to tubulin, it can disrupt the polymerization of microtubules, which are essential for cell division. This disruption can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies. The pathways involved in its mechanism of action include the inhibition of microtubule dynamics and the induction of cell death.
Comparaison Avec Des Composés Similaires
6-(2-Fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one can be compared with other similar compounds, such as 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one derivatives . These compounds share a similar core structure but differ in the substituents attached to the quinolinone ring. The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties, making it distinct from other derivatives. Similar compounds include 6-(2-chlorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one and 6-(2-bromophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one.
Propriétés
Formule moléculaire |
C16H10FNO3 |
|---|---|
Poids moléculaire |
283.25 g/mol |
Nom IUPAC |
6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one |
InChI |
InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7,10H,8H2 |
Clé InChI |
IWHMCWVRNYOBJB-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=CC3C(=NC(=CC3=O)C4=CC=CC=C4F)C=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,5S)-2-[2-bromo-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole](/img/structure/B14801515.png)
![1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)
![(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14801520.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14801539.png)
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride](/img/structure/B14801544.png)

![Tert-butyl 4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14801555.png)
![N-[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)carbamothioyl]acetamide](/img/structure/B14801558.png)
![N-(2,4-dimethylphenyl)-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801562.png)


![4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14801570.png)
![N-(4-{[(2-Methoxyethyl)amino]methyl}phenyl)-6-(Pyridin-4-Yl)quinazolin-2-Amine](/img/structure/B14801578.png)

